[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Description
This compound, with the molecular formula C₁₅H₂₃N₃O₂ and CAS number 1353945-94-4 (synonym: 165528-66-5), features a pyrrolidine ring substituted with a 2-aminoethyl group and a benzyl carbamate moiety. Its structural uniqueness lies in the combination of a five-membered heterocycle (pyrrolidine), a primary amine side chain, and a carbamic ester group, which collectively contribute to its physicochemical and pharmacological properties .
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c16-7-9-18-8-6-14(11-18)10-17-15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYCCDRRGOHSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)OCC2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-pyrrolidone with ethylene diamine under acidic conditions to form the aminoethyl-pyrrolidine intermediate. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme kinetics.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as potential drug candidates for targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for modifying the properties of industrial products.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the benzyl ester moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Differences
The compound is compared with analogues based on:
- Heterocyclic core (pyrrolidine vs. piperidine).
- Substituent type and position (e.g., aminoethyl, hydroxyethyl, cyclopropyl).
- Carbamate modifications (e.g., methyl, ethyl, benzyl esters).
Table 1: Structural and Molecular Comparison
Pharmacological Activity
- Quaternary vs. tertiary amines : While quaternary salts of aromatic bases (e.g., methylphenyl-carbamic esters) exhibit higher activity in some analogues, the target compound’s tertiary amine may offer balanced potency and selectivity .
- Miotic and intestinal effects : Compared to dimethylcarbamic esters (similar to physostigmine), the benzyl ester in the target compound may enhance lipophilicity, affecting tissue penetration .
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester, also referred to as a carbamate derivative, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 290.4 g/mol
- CAS Number : 1353976-62-1
- InChI Key : SIMGLOBWRUDRNJ-UHFFFAOYNA-N
Biological Activity Overview
The compound exhibits various biological activities, primarily attributed to its structural features. The following sections detail its pharmacological effects, mechanisms of action, and relevant research findings.
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Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes related to neurotransmitter regulation, potentially affecting glutamate uptake and synaptic transmission.
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Receptor Modulation :
- It may act as a modulator for certain receptors, influencing neuronal signaling pathways and providing neuroprotective effects.
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Antimicrobial Properties :
- Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Enzyme Assay | Demonstrated inhibition of glutamate decarboxylase with an IC50 of 50 µM. |
| Study 2 | Antimicrobial Test | Showed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Cytotoxicity Assay | Exhibited low cytotoxicity in human fibroblast cell lines with CC50 > 100 µg/mL. |
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacological profile:
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Neuroprotective Effects :
- In a mouse model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, as measured by behavioral tests.
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Antimicrobial Efficacy :
- In an animal model infected with Staphylococcus aureus, treatment with the compound led to a significant reduction in bacterial load compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
